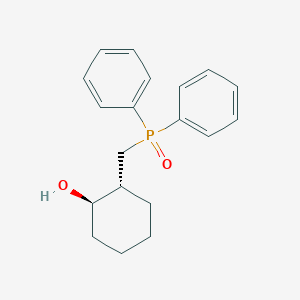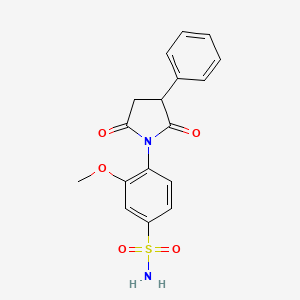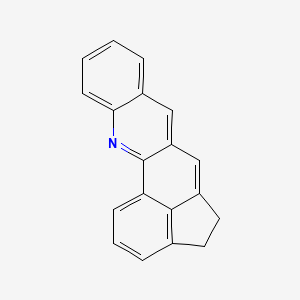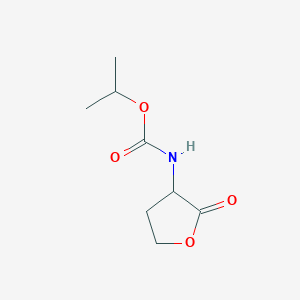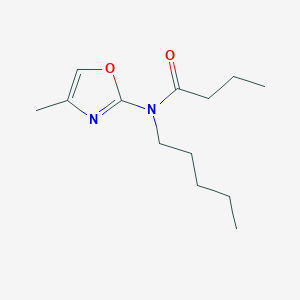![molecular formula C9H9N5O5 B12894790 3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine CAS No. 180889-27-4](/img/structure/B12894790.png)
3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine is a fluorescent amino acid derivative. It is known for its unique properties, including its ability to act as a fluorescent probe. This compound is often used in biochemical and cellular studies due to its ability to fluoresce under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine typically involves the reaction of L-alanine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl). The reaction is carried out in an aqueous medium, often using a buffer solution to maintain the pH. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitroso derivative, while reduction may produce an amino derivative.
Scientific Research Applications
3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in cellular imaging to monitor cellular processes and track the movement of molecules within cells.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Another fluorescent compound used in glucose uptake studies.
NBD-PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine): A fluorescent analogue of phosphatidylcholine used in lipid studies.
Uniqueness
3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine is unique due to its specific amino acid structure, which allows it to be incorporated into peptides and proteins. This makes it particularly useful in studying protein dynamics and interactions.
Properties
| 180889-27-4 | |
Molecular Formula |
C9H9N5O5 |
Molecular Weight |
267.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H9N5O5/c10-4(9(15)16)3-11-5-1-2-6(14(17)18)8-7(5)12-19-13-8/h1-2,4,11H,3,10H2,(H,15,16)/t4-/m0/s1 |
InChI Key |
XJSHCKMKWFWSIN-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/no-structure.png)
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
